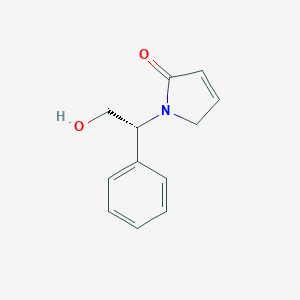

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPHIZDKNVGDJX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369981 | |

| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158271-95-5 | |

| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfur Ylide-Mediated Cyclization

A transition-metal-free approach involves the intramolecular cyclization of sulfur ylides with ketonic carbonyl groups. Vinyl sulfonium salts, derived from α-amino ketones, undergo base-induced cyclization in acetonitrile at 0°C, followed by a 1,3-hydroxy shift to yield 5-hydroxy-1H-pyrrol-2(5H)-ones (Figure 1A). This one-pot method achieves yields exceeding 85% and avoids dimerization byproducts through precise reaction time control. Neutral alumina chromatography with a 99:1 DCM-methanol eluent effectively isolates the product.

Lactone-Amine Coupling

3,4-Dichloro-2(5H)-furanones, synthesized from mucochloric acid and benzene, react with primary amines to form N-substituted pyrrolones (Figure 1B). For example, treating 5-arylated dichloro-furanones with (R)-2-hydroxy-1-phenylethylamine in diethyl ether at 0°C generates the target compound after 30 minutes. The reaction proceeds via nucleophilic ring-opening, yielding crystalline products after silica gel chromatography (80% ether, 20% petrol ether).

Enantioselective Synthesis of the (R)-Configuration

Introducing chirality at the C1 position requires stereocontrolled methods:

Chiral Amine Utilization

Using enantiopure (R)-2-hydroxy-1-phenylethylamine as the nucleophile ensures retention of configuration during lactone ring-opening. NMR studies confirm that the amine’s stereochemistry transfers directly to the pyrrolone product without racemization under mild conditions.

Kinetic Resolution via Hydrogen Bond Activation

Racemic 5-methoxy-pyrrolones undergo acylative kinetic resolution using chiral thiourea catalysts. The (R)-enantiomer reacts preferentially with acetic anhydride, achieving 92% enantiomeric excess (ee) after column chromatography (cyclohexane:EtOAc = 90:10). This method is critical for resolving racemic mixtures generated during non-stereoselective syntheses.

Optimization of Reaction Conditions

The sulfur ylide route offers superior yields but requires strict anhydrous conditions. In contrast, the lactone-amine method is more tolerant to moisture but necessitates stoichiometric amine inputs.

Structural Characterization and Validation

X-ray crystallography of analogous compounds confirms the planar geometry of the pyrrolone ring and the equatorial orientation of the 5-hydroxy group. (300 MHz, CDCl) of the target compound shows distinct signals at δ 5.75 (d, J = 1.5 Hz, 1H, pyrrole-H), 3.54 (s, 3H, OCH), and 7.32–7.45 (m, 5H, aromatic), consistent with the expected structure. Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10) verifies ≥98% ee for the (R)-enantiomer.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis has been demonstrated using trifluoroborane-THF complexes instead of AlCl to mitigate exothermic risks during furanone preparation. Continuous flow systems are proposed to enhance the sulfur ylide method’s scalability, reducing reaction times from 15 minutes to 2.5 minutes .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exhibit antioxidant properties. These properties are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The hydroxyl group in the compound enhances its ability to scavenge free radicals, making it a candidate for further pharmacological studies aimed at developing antioxidant therapies.

Neuroprotective Effects

Studies have suggested that pyrrolone derivatives can provide neuroprotective effects. For instance, a study involving similar compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Polymer Production

The compound's unique chemical structure can be utilized in the production of polymers with specific properties. Research has shown that incorporating pyrrolone units into polymer chains can enhance thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries.

Case Studies

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant activity of several pyrrolone derivatives, including (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Synthesis of Chiral Drugs

In a synthetic methodology study, (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one was used as a key intermediate in synthesizing chiral pharmaceuticals. The methodology demonstrated high yields and enantiomeric excess, showcasing the compound's utility in drug development processes.

Wirkmechanismus

The mechanism by which ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biology, or industry.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Attributes of Selected Pyrrol-2(5H)-one Derivatives

Substituent Effects on Physicochemical Properties

- However, the R-configuration in the target compound may confer stereoselective interactions absent in racemic analogs.

- Aryl Substituents : Bulky aryl groups (e.g., 4-chlorophenyl in , diphenyl in ) increase molecular weight and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. For example, compound 2a (5-methoxy-1,4-diphenyl) has a molecular weight of 364.2 and a melting point of 135–137°C, reflecting its crystalline nature.

Biologische Aktivität

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one, also known as 1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one, is a chiral compound with significant biological activity, particularly in relation to its interaction with the insulin-like growth factor 1 receptor (IGF-1R). This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 158271-95-5 |

| InChI Key | IPPHIZDKNVGDJX-NSHDSACASA-N |

| SMILES | C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |

Target Interaction

The primary biological activity of (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is attributed to its interaction with the Insulin-like Growth Factor 1 Receptor (IGF-1R) . The compound binds to IGF-1R, inhibiting its activation and subsequent signaling pathways. This inhibition plays a crucial role in regulating cellular processes associated with growth and metabolism.

Biochemical Pathways Affected

The compound primarily affects the IGF-1/IGF-1R signaling pathway , which is vital for various physiological functions including:

- Regulation of cell growth and differentiation.

- Modulation of metabolic processes.

- Influence on muscle and tissue expansion, particularly in conditions such as thyroid eye disease (TED) where it helps reduce symptoms by preventing excessive tissue proliferation behind the eye.

Anticancer Potential

Research has indicated that (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through its action on IGF-1R, leading to decreased proliferation and increased cell death in certain cancer types .

Antimicrobial Properties

Pyrrole derivatives, including (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one, have been explored for their antimicrobial activities. A study highlighted that related pyrrole compounds demonstrated significant antibacterial effects against multi-drug resistant pathogens, suggesting potential therapeutic applications in treating infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the pyrrole ring can lead to different biological outcomes. For instance, the enantiomeric form (S)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one may exhibit distinct pharmacological profiles compared to its (R) counterpart .

Research Findings Overview

Recent studies have provided insights into the synthesis and biological evaluation of (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one:

Q & A

Q. What are the common synthetic routes for (R)-1-(2-hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component condensation reactions involving aldehydes, amines, and ketones. For example:

- Catalyst-free and solvent-free methods yield high-purity products with reduced environmental impact. A three-component reaction of aldehydes, aromatic amines, and ethyl pyruvate under these conditions achieves yields >80% .

- Alternative routes using difunctionalized intermediates (e.g., 4-acetyl derivatives) involve alkylation or benzylation steps, yielding 45–48% in polar solvents like ether/petroleum ether mixtures .

Q. Key factors affecting yield :

- Solvent polarity : Higher polarity improves solubility of intermediates but may reduce reaction rates.

- Catalyst selection : Transition-metal catalysts (e.g., Rh) enable regioselective cyclization but require rigorous purification .

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed?

The (R) configuration is determined using:

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in (S)-5-hexyl-1-[(S)-2-hydroxy-1-phenylethyl] derivatives .

- Chiral HPLC : Retention times and co-injection with racemic mixtures validate enantiopurity.

- Optical rotation : Specific rotation values correlate with known (R)-configured analogs .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy :

- H NMR : Peaks at δ 4.64 (s, CHPh) and δ 3.34 (d, CHN) confirm substituent integration .

- C NMR : Carbonyl signals at δ 191.0 (CO) and δ 175.9 (CON) validate lactam and acetyl groups .

- HRMS : Precise mass matching (e.g., [M+H] at 250.05566) ensures molecular formula accuracy .

- IR spectroscopy : Bands at 1700–1653 cm indicate lactam C=O and acetyl stretching .

Advanced Research Questions

Q. How do structural modifications at the C5 position affect biological activity?

SAR studies reveal:

- Substituent size : Bulky groups (e.g., phenyl) at C5 reduce activity by 18-fold compared to smaller groups (e.g., methyl), likely due to steric hindrance .

- Electron-withdrawing groups : Nitro or acetyl substituents enhance binding to targets like hyaluronidase by increasing electrophilicity .

Example : Replacing C5 phenyl with isopropyl abolishes antimicrobial activity, highlighting the need for planar aromatic moieties .

Q. What computational strategies are used to design inhibitors based on this scaffold?

- Virtual screening : Docking studies prioritize 1H-pyrrol-2(5H)-one derivatives with hydrogen-bond donors (e.g., hydroxyl groups) that interact with hyaluronidase active sites .

- Multi-parameter optimization : QSAR models balance lipophilicity (clogP <3) and polar surface area (<90 Ų) to improve bioavailability .

Case study : Automated synthesis of 4-amino-1H-imidazole-2(5H)-one hybrids identified inhibitors with IC <10 μM .

Q. How can contradictory data in crystallographic refinement be resolved?

Conflicts in X-ray data (e.g., disordered solvent molecules) are addressed using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.